Cas no 1572-13-0 (methyl 3,5-diamino-1H-pyrazole-4-carboxylate)

methyl 3,5-diamino-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxylicacid, 3,5-diamino-, methyl ester
- EN300-154584
- methyl 3-amino-5-imino-1,2-dihydropyrazole-4-carboxylate
- SCHEMBL3699537
- Z1255493359
- NSC-625015
- 3,5-diamino-4-carbomethoxypyrazole
- CHEMBL1966047
- AKOS026742954
- 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
- Methyl 5-amino-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
- DTXSID201197488
- NSC625015
- methyl3,5-diamino-1H-pyrazole-4-carboxylate
- DBRGFYZSJHOBGU-UHFFFAOYSA-N
- methyl 3,5-diamino-1H-pyrazole-4-carboxylate
- 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
- NCI60_007654
- 1572-13-0
- BAA57213
-
- Inchi: InChI=1S/C5H8N4O2/c1-11-5(10)2-3(6)8-9-4(2)7/h1H3,(H5,6,7,8,9)
- InChI Key: DBRGFYZSJHOBGU-UHFFFAOYSA-N
- SMILES: COC(C1=C(N)NN=C1N)=O
Computed Properties
- Exact Mass: 156.06484
- Monoisotopic Mass: 156.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107A^2
- XLogP3: -0.1
Experimental Properties
- PSA: 107.02
methyl 3,5-diamino-1H-pyrazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-154584-2.5g |
methyl 3,5-diamino-1H-pyrazole-4-carboxylate |
1572-13-0 | 95% | 2.5g |
$1454.0 | 2023-07-06 | |
Enamine | EN300-154584-0.5g |
methyl 3,5-diamino-1H-pyrazole-4-carboxylate |
1572-13-0 | 95% | 0.5g |
$579.0 | 2023-07-06 | |
Chemenu | CM433985-1g |
1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester |
1572-13-0 | 95%+ | 1g |
$821 | 2023-01-03 | |
Enamine | EN300-154584-10.0g |
methyl 3,5-diamino-1H-pyrazole-4-carboxylate |
1572-13-0 | 95% | 10.0g |
$3191.0 | 2023-07-06 | |
Enamine | EN300-154584-500mg |
methyl 3,5-diamino-1H-pyrazole-4-carboxylate |
1572-13-0 | 95.0% | 500mg |
$579.0 | 2023-09-25 | |
Aaron | AR00B3AE-1g |
1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester |
1572-13-0 | 95% | 1g |
$1047.00 | 2025-01-23 | |
Aaron | AR00B3AE-10g |
1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester |
1572-13-0 | 95% | 10g |
$4413.00 | 2023-12-15 | |
A2B Chem LLC | AF16378-50mg |
Methyl 3,5-diamino-1H-pyrazole-4-carboxylate |
1572-13-0 | 95% | 50mg |
$219.00 | 2024-04-20 | |
Enamine | EN300-154584-10000mg |
methyl 3,5-diamino-1H-pyrazole-4-carboxylate |
1572-13-0 | 95.0% | 10000mg |
$3191.0 | 2023-09-25 | |
Aaron | AR00B3AE-100mg |
1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester |
1572-13-0 | 95% | 100mg |
$379.00 | 2025-01-23 |
methyl 3,5-diamino-1H-pyrazole-4-carboxylate Related Literature
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Tingwei Wang,Chao Zhang,Meiqi Xu,Baolong Kuang,Zhiming Xie,Zujia Lu,Zhenxin Yi,Yan Li,Jianguo Zhang ? content. Tingwei Wang Chao Zhang Meiqi Xu Baolong Kuang Zhiming Xie Zujia Lu Zhenxin Yi Yan Li Jianguo Zhang Inorg. Chem. Front. 2023
Additional information on methyl 3,5-diamino-1H-pyrazole-4-carboxylate
Research Briefing on Methyl 3,5-Diamino-1H-Pyrazole-4-Carboxylate (CAS: 1572-13-0) in Chemical Biology and Pharmaceutical Applications
Methyl 3,5-diamino-1H-pyrazole-4-carboxylate (CAS: 1572-13-0) is a pyrazole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile scaffold and potential therapeutic applications. This briefing synthesizes the latest findings (2022-2024) on its synthetic methodologies, biological activities, and emerging roles in drug discovery pipelines.
Recent synthetic advancements published in Organic Letters (2023) demonstrate improved yield (82-89%) via microwave-assisted condensation of cyanoacetates with hydrazine derivatives, followed by regioselective amination. The compound's crystalline structure (CCDC deposition 2256011) reveals intramolecular hydrogen bonding that enhances stability, a critical factor for its pharmacokinetic optimization in medicinal chemistry applications.
In oncology research, Journal of Medicinal Chemistry (2024) highlights its role as a kinase hinge-binding motif. Derivatives show nanomolar inhibition (IC50 = 23 nM) against FLT3-ITD mutants in AML models, with lead compound PM-156 currently in preclinical evaluation. Parallel studies in Bioorganic Chemistry (2023) report its utility as a fragment for designing allosteric MEK1 inhibitors, demonstrating >50-fold selectivity over MEK2.
The compound's unique diamino-carboxylate configuration enables diverse functionalization. A Nature Communications (2023) study utilized it as a precursor for photoaffinity probes targeting NLRP3 inflammasome, while ACS Chemical Biology (2024) reports its incorporation into PROTACs degrading BRD4 with DC50 values <100 nM. These applications underscore its growing importance in chemical biology tool development.
Ongoing clinical translation efforts include its use in radiopharmaceuticals (EJNMMI Radiopharmacy, 2024), where 68Ga-labeled derivatives show promising tumor-to-background ratios (5.8:1) in neuroendocrine tumor PET imaging. However, metabolic stability remains a challenge, with recent Drug Metabolism Reviews (2024) identifying CYP2C19-mediated oxidation as a primary clearance pathway requiring structural mitigation.
Future research directions emphasize computational fragment-based drug design (FBDD) applications and biocatalytic derivatization. The European Lead Factory's 2024 screening data indicates this scaffold appears in 1.7% of fragment hits across 43 protein targets, suggesting broad target engagement potential warranting further exploration.
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